5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine
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Overview
Description
5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a thiophen-2-ylmethoxy group at the 2-position
Preparation Methods
The synthesis of 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloropyrimidine and thiophen-2-ylmethanol.
Reaction Conditions: The key step involves the nucleophilic substitution of the chlorine atom in 2-bromo-5-chloropyrimidine with the thiophen-2-ylmethoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophen-2-ylmethoxy group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds, expanding its utility in organic synthesis.
Scientific Research Applications
5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrimidine-based compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyrimidine and thiophene rings, which can affect charge transport and light absorption.
Comparison with Similar Compounds
5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine can be compared with other similar compounds:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene moiety but differs in the functional group attached to the thiophene ring.
5-Bromo-2-chloropyrimidine: This compound shares the pyrimidine core but has a chlorine atom instead of the thiophen-2-ylmethoxy group.
5-Bromo-2-thienylboronic acid: This compound is used in Suzuki-Miyaura coupling reactions and has a boronic acid group instead of the methoxy group.
Properties
Molecular Formula |
C9H7BrN2OS |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
5-bromo-2-(thiophen-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2 |
InChI Key |
NEYNCVVYHVXVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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